molecular formula C10H13BrN2O2S B8763985 Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide

Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide

Cat. No. B8763985
M. Wt: 305.19 g/mol
InChI Key: NSQYWFPDCQYSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide is a useful research compound. Its molecular formula is C10H13BrN2O2S and its molecular weight is 305.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H13BrN2O2S

Molecular Weight

305.19 g/mol

IUPAC Name

ethyl 2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetate;hydrobromide

InChI

InChI=1S/C10H12N2O2S.BrH/c1-3-14-9(13)4-8-6-12-5-7(2)15-10(12)11-8;/h5-6H,3-4H2,1-2H3;1H

InChI Key

NSQYWFPDCQYSNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C=C(SC2=N1)C.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-bromo-3-oxobutanoate (92 g, 0.35 mol) was added to a solution of 5-methylthiazol-2-amine (40 g, 0.35 mol) in acetone (400 mL). The mixture was left to stand overnight and then evaporated to give 2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide in 82% yield, 101 g. 2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide (101 g, 0.28 mol) was then refluxed in ethanol (250 mL) for 2 hours. The solvent was then evaporated to give ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide as yellow crystals in 97% yield, 85 g. Solid K2CO3 was added to a solution of ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate hydrobromide (85 g, 0.28 mol) in water (300 mL) to pH ˜8. The product was extracted with chloroform (3×100 mL), and the combined extracts were dried over Na2SO4 and evaporated to give ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate in 84% yield 52 g. Ethyl 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetate (52 g, 0.23 mol) was refluxed in 10% aqueous HCl (150 mL) for 2 hours. The solution was evaporated to dryness to give the title compound as brown crystals in 59% yield 32.3 g; m/z 197 [M+H]+.
Name
2-amino-3-(4-ethoxy-2,4-dioxobutyl)-5-methylthiazol-3-ium bromide
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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